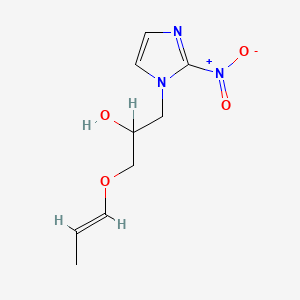

Ro 07-1902

Description

Properties

CAS No. |

68160-71-4 |

|---|---|

Molecular Formula |

C9H13N3O4 |

Molecular Weight |

227.22 g/mol |

IUPAC Name |

1-(2-nitroimidazol-1-yl)-3-[(E)-prop-1-enoxy]propan-2-ol |

InChI |

InChI=1S/C9H13N3O4/c1-2-5-16-7-8(13)6-11-4-3-10-9(11)12(14)15/h2-5,8,13H,6-7H2,1H3/b5-2+ |

InChI Key |

XVAVDAAXADYTPR-GORDUTHDSA-N |

Isomeric SMILES |

C/C=C/OCC(CN1C=CN=C1[N+](=O)[O-])O |

Canonical SMILES |

CC=COCC(CN1C=CN=C1[N+](=O)[O-])O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ro 07-1902; Ro-07-1902; Ro07-1902. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ro 07-1902

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 07-1902 is a 2-nitroimidazole compound that has demonstrated significant potential as both a chemosensitizer and a radiosensitizer in preclinical studies. Its efficacy is closely linked to its high lipophilicity, which facilitates its interaction with cellular components and subsequent modulation of therapeutic responses. This technical guide provides a detailed overview of the core mechanisms of action of this compound, focusing on its roles in enhancing the cytotoxicity of chemotherapeutic agents and sensitizing hypoxic tumor cells to radiation. The information is presented with quantitative data, detailed experimental protocols, and visual diagrams to support a comprehensive understanding for research and drug development purposes.

Mechanism of Action as a Chemosensitizer: Inhibition of Cytochrome P-450

A primary mechanism by which this compound enhances the efficacy of certain chemotherapeutic drugs, particularly nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), is through the inhibition of their metabolism. This action is primarily mediated by the binding of this compound to cytochrome P-450 (CYP450) enzymes in liver microsomes, which are responsible for the oxidative metabolism of many xenobiotics.

By inhibiting CYP450, this compound slows the clearance of co-administered drugs, leading to increased plasma concentrations and prolonged exposure of the tumor to the active agent. The potency of this inhibitory effect among 2-nitroimidazoles correlates directly with their lipophilicity.

Quantitative Data: Inhibition of CCNU Metabolism

The inhibitory effect of this compound on the metabolism of CCNU has been quantified, demonstrating its potential to significantly alter the pharmacokinetics of this chemotherapeutic agent.

| Compound | Parameter | Value | Reference |

| CCNU | Km (for cis-4-hydroxy CCNU formation) | 0.026 mM | [1] |

| CCNU | Vmax (for cis-4-hydroxy CCNU formation) | 1.92 nmol/min/mg protein | [1] |

| This compound | I50 (for inhibition of CCNU hydroxylation) | 1.4 mM | [1] |

| Misonidazole | I50 (for inhibition of CCNU hydroxylation) | 5.8 mM | [1] |

| Benznidazole | I50 (for inhibition of CCNU hydroxylation) | 0.37 mM | [1] |

Signaling Pathway: Inhibition of Cytochrome P-450 Metabolism

Caption: Inhibition of CCNU metabolism by this compound.

Mechanism of Action as a Radiosensitizer: Hypoxia-Selective Cytotoxicity

This compound, like other 2-nitroimidazoles, functions as a hypoxic cell radiosensitizer. Solid tumors often contain regions of low oxygen (hypoxia), which makes cancer cells more resistant to radiation therapy. This is because oxygen is required to "fix" the DNA damage caused by radiation-induced free radicals, making it permanent and irreparable.

Under hypoxic conditions, the nitro group of this compound can be enzymatically reduced to form highly reactive radical anions and other reduced metabolites. These reactive species can mimic the effects of oxygen by reacting with DNA free radicals, thereby "fixing" the radiation-induced damage and increasing its lethality. Furthermore, these reactive metabolites are cytotoxic in their own right, leading to selective killing of hypoxic cells.

Signaling Pathway: Hypoxic Cell Radiosensitization

Caption: Mechanism of radiosensitization by this compound.

Induction of Apoptosis in Hypoxic Cells

The reactive metabolites of 2-nitroimidazoles, formed under hypoxic conditions, can induce a form of programmed cell death, or apoptosis. The cytotoxic effects of these metabolites are associated with the depletion of intracellular thiols, such as glutathione, which are crucial for maintaining the cellular redox balance and protecting against oxidative stress. The depletion of these protective molecules can lead to an increase in intracellular calcium levels and trigger downstream apoptotic pathways. While the precise apoptotic cascade initiated by this compound has not been fully elucidated, it is likely to involve mitochondrial-mediated pathways.

Signaling Pathway: Hypoxia-Induced Apoptosis by 2-Nitroimidazoles

Caption: Apoptosis induction by 2-nitroimidazoles.

Experimental Protocols

In Vitro Microsomal Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on the metabolism of a substrate (e.g., CCNU) by liver microsomes.

1. Preparation of Reagents:

- Microsomes: Thaw pooled liver microsomes (e.g., from mouse or human) on ice.

- Buffer: Prepare a phosphate buffer (100 mM, pH 7.4).

- Cofactor Solution (NADPH regenerating system): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

- Substrate Stock Solution: Prepare a stock solution of the substrate (e.g., CCNU) in a suitable solvent (e.g., DMSO).

- Inhibitor Stock Solution: Prepare serial dilutions of this compound in the same solvent.

- Quenching Solution: Prepare a solution of acetonitrile or methanol containing an internal standard for LC-MS/MS analysis.

2. Incubation:

- In a microcentrifuge tube, combine the phosphate buffer, microsomes, and the inhibitor (this compound) or vehicle control. Pre-incubate at 37°C for 5 minutes.

- Add the substrate (CCNU) to the mixture and briefly vortex.

- Initiate the metabolic reaction by adding the cofactor solution.

- Incubate at 37°C for a specified time (e.g., 30 minutes) in a shaking water bath.

3. Termination and Sample Preparation:

- Stop the reaction by adding the cold quenching solution.

- Vortex and centrifuge to pellet the protein.

- Transfer the supernatant to a new tube or a 96-well plate for analysis.

4. Analysis:

- Analyze the samples by LC-MS/MS to quantify the formation of the metabolite (e.g., cis-4-hydroxy CCNU).

- Calculate the percent inhibition of metabolite formation at each concentration of this compound.

- Determine the I50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

A[label="Prepare Reagents\n(Microsomes, Buffers, Substrate, Inhibitor)"];

B[label="Pre-incubate Microsomes\nand Inhibitor (this compound)"];

C [label="Add Substrate (CCNU)"];

D [label="Initiate Reaction with Cofactors"];

E [label="Incubate at 37°C"];

F [label="Terminate Reaction with\nQuenching Solution"];

G [label="Centrifuge and Collect Supernatant"];

H [label="Analyze by LC-MS/MS"];

I[label="Calculate I50"];

A -> B -> C -> D -> E -> F -> G -> H -> I;

}

Caption: Workflow for microsomal inhibition assay.

Cytochrome P-450 Spectral Binding Assay

This protocol describes a method to assess the direct binding of this compound to cytochrome P-450, which can provide information on the binding affinity (Kd).

1. Preparation of Reagents:

- Purified CYP450: Prepare a solution of purified cytochrome P-450 enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

- Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound in a solvent that does not interfere with the spectral analysis (e.g., DMSO).

2. Spectrophotometric Analysis:

- Use a dual-beam spectrophotometer.

- Pipette the purified CYP450 solution into two matched cuvettes (sample and reference).

- Record a baseline spectrum (e.g., from 350 nm to 500 nm).

- Add a small aliquot of the this compound stock solution to the sample cuvette and an equal volume of solvent to the reference cuvette.

- Mix gently and allow the system to equilibrate.

- Record the difference spectrum.

- Repeat the additions of this compound to generate a series of spectra at increasing ligand concentrations.

3. Data Analysis:

- Measure the magnitude of the spectral shift (the difference in absorbance between the peak and the trough) at each concentration of this compound.

- Plot the change in absorbance against the ligand concentration.

- Fit the data to a suitable binding isotherm (e.g., the Michaelis-Menten equation for saturation binding) to determine the dissociation constant (Kd).

A[label="Prepare Solutions\n(Purified CYP450, this compound)"];

B[label="Record Baseline Spectrum of CYP450"];

C [label="Titrate this compound into Sample Cuvette"];

D [label="Record Difference Spectra"];

E [label="Measure Absorbance Change"];

F [label="Plot Absorbance Change vs. Concentration"];

G [label="Calculate Dissociation Constant (Kd)"];

A -> B -> C -> D -> E -> F -> G;

}

Caption: Workflow for CYP450 spectral binding assay.

References

Ro 07-1902 as a Chemosensitizer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 07-1902, a 2-nitroimidazole derivative, has demonstrated significant potential as a chemosensitizing agent, particularly in combination with nitrosourea-based chemotherapeutics like CCNU (Lomustine). This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental protocols related to the chemosensitizing properties of this compound. The primary mechanism of action appears to be the modulation of drug metabolism through the inhibition of cytochrome P-450 enzymes, leading to enhanced bioavailability and anti-tumor efficacy of co-administered drugs. This document summarizes the key findings from preclinical studies to offer a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Chemosensitization

The predominant mechanism by which this compound potentiates the anti-tumor effects of certain chemotherapeutic agents is through the inhibition of their metabolic degradation. Specifically, this compound has been shown to interfere with the function of liver microsomal cytochrome P-450 enzymes.[1] This inhibition leads to a decrease in the hydroxylation and subsequent inactivation of co-administered drugs, such as the nitrosourea CCNU.[1]

The consequence of this metabolic inhibition is a significant alteration in the pharmacokinetics of the chemotherapeutic agent. Studies in animal models have demonstrated that the presence of a nitroimidazole like misonidazole, which shares a similar mechanism with this compound, increases the plasma area under the curve (AUC) and peak tumor concentrations of CCNU.[2] This enhanced drug exposure at the tumor site is believed to be a major contributor to the observed chemosensitization.[1][2] The lipophilicity of nitroimidazoles like this compound is a critical factor governing their potency as inhibitors of drug metabolism.

Quantitative Data

The efficacy of this compound as a chemosensitizer has been quantified in preclinical studies. The following table summarizes the key quantitative data available.

| Parameter | Value | Chemotherapeutic Agent | Experimental System | Reference |

| IC50 for CCNU Metabolism Inhibition | 1.4 mM | CCNU | In vitro mouse liver microsomes | |

| In Vivo Potentiation | More active than misonidazole at low doses (0.1-0.9 mmol/kg) | CCNU | KHT sarcoma in C3H mice |

Experimental Protocols

In Vitro Cytochrome P-450 Inhibition Assay

This protocol is adapted from studies investigating the interaction of nitroimidazoles with drug-metabolizing enzymes.

Objective: To determine the inhibitory effect of this compound on the metabolism of a chemotherapeutic agent (e.g., CCNU) by liver microsomes.

Materials:

-

Mouse liver microsomes (phenobarbitone-induced)

-

This compound

-

CCNU (or other substrate)

-

NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare a reaction mixture containing mouse liver microsomes, the NADPH generating system, and phosphate buffer.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the metabolic reaction by adding the chemotherapeutic substrate (e.g., CCNU).

-

Incubate the mixture at 37°C for a specified time.

-

Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by HPLC to quantify the formation of the major metabolite (e.g., cis-4-hydroxy CCNU).

-

Calculate the percentage of inhibition of metabolite formation at each concentration of this compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Tumor Growth Delay Assay

This is a generalized protocol for evaluating the chemosensitizing effect of this compound in a murine tumor model.

Objective: To assess the ability of this compound to enhance the anti-tumor efficacy of a chemotherapeutic agent in vivo.

Materials:

-

Tumor-bearing mice (e.g., C3H mice with KHT sarcoma)

-

This compound

-

Chemotherapeutic agent (e.g., CCNU)

-

Vehicle for drug administration

-

Calipers for tumor measurement

Procedure:

-

Implant tumor cells into the flank of the mice.

-

Allow the tumors to grow to a palpable, measurable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment groups:

-

Vehicle control

-

This compound alone

-

Chemotherapeutic agent alone

-

This compound in combination with the chemotherapeutic agent

-

-

Administer the treatments according to the desired schedule (e.g., this compound administered intraperitoneally 30-60 minutes before the chemotherapeutic agent).

-

Measure the tumor dimensions with calipers every 2-3 days.

-

Calculate the tumor volume for each measurement.

-

Plot the mean tumor volume for each group against time.

-

Determine the time it takes for the tumors in each group to reach a predetermined endpoint volume (e.g., 4-5 times the initial volume).

-

Calculate the tumor growth delay as the difference in the time to reach the endpoint volume between the treated groups and the control group.

-

A significant increase in tumor growth delay in the combination therapy group compared to the single-agent groups indicates chemosensitization.

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as a chemosensitizer, primarily through the inhibition of cytochrome P-450-mediated metabolism of co-administered nitrosoureas. This mechanism leads to increased drug exposure in tumors and enhanced anti-cancer activity. The in-depth protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other potential chemosensitizers that act via similar mechanisms.

Future research should aim to:

-

Elucidate the specific cytochrome P-450 isozymes inhibited by this compound.

-

Investigate the potential of this compound to sensitize tumors to other classes of chemotherapeutic agents that are substrates for cytochrome P-450.

-

Explore whether this compound has any direct effects on intracellular signaling pathways related to DNA repair or apoptosis, which could contribute to its chemosensitizing properties.

-

Conduct further in vivo studies to optimize dosing and scheduling in combination therapies.

A deeper understanding of the multifaceted mechanisms of this compound will be pivotal in harnessing its full potential in clinical oncology.

References

An In-depth Technical Guide on the Lipophilicity and Efficacy of Ro 07-1902

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2-nitroimidazole compound Ro 07-1902, with a specific focus on the critical interplay between its lipophilicity and its efficacy as a chemosensitizing agent. This compound has been identified as a potent enhancer of the therapeutic effects of various cytotoxic agents, primarily through a mechanism linked to its physicochemical properties. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Concepts: Lipophilicity-Driven Efficacy

This compound is an electron-affinic compound that has demonstrated significant potential in enhancing the anti-tumor activity of chemotherapy drugs, most notably the nitrosourea CCNU. A recurring and central theme in the study of this compound and related nitroimidazoles is that their efficacy as chemosensitizers is directly correlated with their lipophilicity.[1][2][3][4] More lipophilic compounds, such as this compound, exhibit superior enhancement of cytotoxic effects compared to more hydrophilic analogues like misonidazole.[1]

The primary mechanism of this enhancement is not related to radiosensitization, but rather to the inhibition of drug-metabolizing enzymes. Specifically, lipophilic nitroimidazoles like this compound bind to and inhibit cytochrome P-450, a key enzyme in the metabolism of many chemotherapy agents. This inhibition leads to a slower plasma clearance of the co-administered cytotoxic drug, thereby increasing its bioavailability and anti-tumor effect.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound, providing a basis for comparison with other nitroimidazoles.

| Parameter | Value | Compound(s) | Context | Reference |

| Octanol:Water Partition Coefficient (P) | 2.5 - 10 | This compound, Benznidazole, RSU 1050 | Range for most efficient potentiation of cyclophosphamide | |

| In Vitro Efficacy | ||||

| I50 (CCNU Hydroxylation Inhibition) | 1.4 mM | This compound | Inhibition of CCNU metabolism in mouse liver microsomes | |

| 5.8 mM | Misonidazole | |||

| 0.37 mM | Benznidazole | |||

| In Vivo Efficacy | ||||

| Dose Modifying Factor (DMF) | 2.5 - 3.0 | This compound (2.5 mmol/kg) | Enhancement of CCNU anti-tumor response in KHT sarcoma at low CCNU doses | |

| 1.5 - 2.0 | Benznidazole (0.3 mmol/kg) | |||

| DMF (White Cell Count Depression) | 1.6 | This compound (2.5 mmol/kg) | Toxicity potentiation with CCNU | |

| DMF (LD50/30) | 1.5 | This compound (2.5 mmol/kg) | Lethal dose potentiation with CCNU |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of key experimental protocols used in the evaluation of this compound.

Determination of Octanol:Water Partition Coefficient (P)

While the specific protocol for this compound is not detailed in the provided search results, a standard method for determining the partition coefficient (a measure of lipophilicity) is the shake-flask method .

Protocol:

-

A solution of the compound (this compound) is prepared in one of the two immiscible solvents (typically n-octanol and a buffered aqueous solution, e.g., phosphate-buffered saline at pH 7.4).

-

An equal volume of the second solvent is added to a flask containing the initial solution.

-

The flask is sealed and agitated (e.g., on a mechanical shaker) for a sufficient period to allow for the compound to partition between the two phases and reach equilibrium. This can take several hours.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

-

The LogP is the logarithm of this value.

In Vivo Tumor Response Assays (Regrowth Delay)

The efficacy of this compound in enhancing the anti-tumor effects of CCNU was often assessed using a tumor regrowth delay assay in mouse models.

Animal Model: C3H mice bearing the KHT sarcoma.

Protocol:

-

Tumor cells (KHT sarcoma) are implanted into the mice.

-

Once the tumors reach a specified size, the mice are randomized into treatment groups.

-

Treatment groups typically include: control (vehicle), CCNU alone, this compound alone, and the combination of this compound and CCNU.

-

This compound is administered (e.g., intraperitoneally) at a specified time before the administration of CCNU.

-

Tumor dimensions are measured regularly (e.g., daily or every other day) using calipers.

-

Tumor volume is calculated from these measurements.

-

The primary endpoint is the time it takes for the tumor to regrow to a certain size (e.g., double or triple its initial volume).

-

The regrowth delay is the difference in the time to reach this endpoint between the treated and control groups. A longer regrowth delay indicates greater anti-tumor efficacy.

-

Dose Modifying Factors (DMFs) can be calculated by comparing the dose of CCNU required to produce a certain regrowth delay with and without this compound.

In Vitro Inhibition of CCNU Metabolism

The mechanism of action of this compound was investigated by assessing its ability to inhibit the metabolism of CCNU in vitro.

System: Mouse liver microsomal preparation.

Protocol:

-

Liver microsomes are prepared from mice (often pre-treated with an enzyme inducer like phenobarbitone).

-

The microsomal preparation is incubated with CCNU in the presence of a co-factor system required for cytochrome P-450 activity (e.g., NADPH).

-

Different concentrations of the inhibitor (this compound or other nitroimidazoles) are added to the incubation mixtures.

-

The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the mixture is analyzed by a method such as HPLC to quantify the formation of CCNU metabolites (e.g., cis-4-hydroxy CCNU).

-

The rate of metabolite formation is determined for each inhibitor concentration.

-

The I50 value, which is the concentration of the inhibitor required to reduce the rate of metabolism by 50%, is calculated.

Visualizations: Pathways and Processes

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Logical relationship between lipophilicity and enhanced efficacy.

References

- 1. Enhancement by electron-affinic agents of the therapeutic effects of cytotoxic agents against the KHT tumor: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potentiation of cyclophosphamide cytotoxicity in vivo: a study with misonidazole and fifteen other 1-substituted 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitroimidazoles as modifiers of nitrosourea pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure/activity relationships for the enhancement by electron-affinic drugs of the anti-tumour effect of CCNU - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Inhibition of Cytochrome P-450 by Ro 07-1902

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available information regarding the inhibition of cytochrome P-450 (CYP) enzymes by the 2-nitroimidazole compound, Ro 07-1902. Due to a scarcity of publicly available data on the direct interaction of this compound with specific human CYP isoforms, this document synthesizes the existing evidence, provides context through data on structurally related compounds, and offers detailed experimental protocols for researchers to conduct their own inhibition studies. The aim is to equip drug development professionals with the necessary information and methodologies to assess the drug-drug interaction potential of this compound and similar compounds.

Introduction to this compound and Cytochrome P-450 Inhibition

This compound is a 2-nitroimidazole derivative that has been investigated for its properties as a radiosensitizer and chemosensitizer in cancer therapy. Like many xenobiotics, its potential to interact with the cytochrome P-450 system is a critical aspect of its pharmacological profile, influencing its metabolism, efficacy, and potential for drug-drug interactions (DDIs).

The cytochrome P-450 superfamily of enzymes is the primary system responsible for the phase I metabolism of a vast array of drugs, environmental toxins, and endogenous compounds. Inhibition of these enzymes can lead to altered pharmacokinetic profiles of co-administered drugs, potentially resulting in adverse effects or therapeutic failure. Therefore, a thorough understanding of a new chemical entity's inhibitory potential on major CYP isoforms is a regulatory requirement and a cornerstone of preclinical drug development.

Quantitative Data on Cytochrome P-450 Inhibition

Table 1: IC50 Value for this compound Inhibition of CCNU Hydroxylation

| Compound | System | Substrate | IC50 (mM) | Reference |

| This compound | Phenobarbitone-induced mouse liver microsomes | CCNU | 1.4 | [1] |

Note: This data should be interpreted with caution as it was generated using a non-specific substrate in an animal model with induced enzyme expression, which may not be directly translatable to human CYP isoforms under normal physiological conditions.

Context from Structurally Related Nitroimidazoles

To provide a broader context on the potential of 2-nitroimidazoles to inhibit human CYP enzymes, data from other compounds in this class are presented below. In general, nitroimidazoles appear to be weak inhibitors of human cytochrome P-450 enzymes, with IC50 values typically in the high micromolar to millimolar range.

Table 2: IC50 Values for Inhibition of Human CYP Isoforms by Other Nitroimidazoles

| Compound | CYP Isoform | IC50 (µM) | Test System | Reference |

| Secnidazole | CYP2C19 | 3873 | Human liver microsomes | [2] |

| Secnidazole | CYP3A4 | 3722 | Human liver microsomes | [2] |

| Metronidazole | CYP2A6 | >1000 | Human liver microsomes | [3] |

| Metronidazole | CYP3A4/5 | >1000 | Human liver microsomes | [4] |

Experimental Protocols for Cytochrome P-450 Inhibition Assays

To facilitate further research on this compound, a detailed, generalized protocol for determining the IC50 of a test compound for major human CYP isoforms in human liver microsomes is provided below. This protocol is based on standard industry practices.

Objective

To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against the activities of major human cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) in pooled human liver microsomes.

Materials

-

Test Compound: this compound

-

Enzyme Source: Pooled human liver microsomes (HLMs)

-

CYP Isoform-Specific Probe Substrates:

-

CYP1A2: Phenacetin

-

CYP2C9: Diclofenac

-

CYP2C19: S-Mephenytoin

-

CYP2D6: Dextromethorphan

-

CYP3A4: Midazolam

-

-

Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Buffer: Potassium phosphate buffer (pH 7.4)

-

Positive Control Inhibitors: Known specific inhibitors for each CYP isoform (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)

-

Quenching Solution: Acetonitrile containing an internal standard

-

Instrumentation: LC-MS/MS system

Assay Procedure

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound, probe substrates, and positive control inhibitors in an appropriate solvent (e.g., DMSO).

-

Prepare working solutions by diluting the stock solutions in the incubation buffer. A typical final concentration of the organic solvent in the incubation mixture should be less than 1%.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Perform incubations in a 96-well plate format.

-

To each well, add the human liver microsomes, potassium phosphate buffer, and the test compound at various concentrations (typically a serial dilution, e.g., 0.1 to 100 µM). Include a vehicle control (no test compound).

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time that is within the linear range of metabolite formation for each isoform.

-

-

Reaction Termination:

-

Stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the formation of the specific metabolite from each probe substrate using a validated LC-MS/MS method.

-

Data Analysis

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Interaction of Nitroimidazoles with Cytochrome P-450

The interaction of nitroimidazoles with cytochrome P-450 can involve binding to the enzyme and, in some cases, redox cycling. The following diagram illustrates a generalized proposed pathway.

Experimental Workflow for CYP450 IC50 Determination

The following diagram outlines the key steps in the experimental workflow for determining the IC50 of a compound against cytochrome P-450 enzymes.

Conclusion and Future Directions

The available data on the inhibition of cytochrome P-450 enzymes by this compound is limited. The single reported IC50 value from a study in mouse liver microsomes suggests weak inhibitory potential. This is consistent with findings for other nitroimidazole compounds, which generally do not exhibit potent inhibition of human CYP isoforms.

For a comprehensive risk assessment of this compound in a clinical setting, it is imperative to conduct direct in vitro inhibition studies using human liver microsomes and a panel of specific probe substrates for the major CYP isoforms. The detailed protocol provided in this guide serves as a robust starting point for such investigations. The resulting IC50 values will be crucial for predicting the potential for drug-drug interactions and for guiding the design of any necessary clinical DDI studies, in accordance with regulatory guidelines. Further research into the metabolism of this compound itself will also be essential to fully understand its disposition and interaction profile.

References

- 1. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 2. Problem with Reaction Path Diagram [groups.google.com]

- 3. In vitro metabolic profile and drug-drug interaction assessment of secnidazole, a high-dose 5-nitroimidazole antibiotic for the treatment of bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

Pharmacological Properties of 2-Nitroimidazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-nitroimidazole scaffold is a cornerstone in the development of hypoxia-selective therapeutics. This technical guide provides a comprehensive overview of the pharmacological properties of 2-nitroimidazoles, with a focus on their applications as antimicrobial agents and radiosensitizers for hypoxic solid tumors. The core principle underlying their selective toxicity lies in the bioreductive activation of the nitro group under low-oxygen conditions, a hallmark of the microenvironment of many pathogenic microorganisms and solid tumors. This process leads to the formation of reactive cytotoxic species that induce cellular damage, primarily through interactions with macromolecules such as DNA and proteins. This guide will delve into the mechanisms of action, present key quantitative data on their efficacy, detail relevant experimental protocols, and visualize the critical pathways and workflows associated with their study.

Introduction

First identified as the natural product azomycin from Nocardia mesenterica, 2-nitroimidazoles have since been the subject of extensive research, leading to the development of clinically significant drugs.[1] Their unique ability to be selectively activated in hypoxic environments makes them powerful tools in combating anaerobic infections and enhancing the efficacy of radiotherapy in cancer treatment.[2][3] Hypoxic cells are notoriously resistant to conventional radiation therapy, which relies on the presence of oxygen to generate cytotoxic reactive oxygen species.[4] By mimicking the electron-affinic properties of oxygen, 2-nitroimidazoles can "sensitize" these resistant cells to radiation.[3] This guide aims to provide drug development professionals and researchers with a detailed understanding of the pharmacology of this important class of compounds.

Mechanism of Action

The selective toxicity of 2-nitroimidazoles is contingent upon the enzymatic reduction of the nitro group, a process that is significantly favored under hypoxic conditions. In the presence of oxygen, the initially formed nitro radical anion is rapidly re-oxidized back to the parent compound, rendering it inactive. However, in the absence of sufficient oxygen, the nitro radical anion undergoes further reduction to form highly reactive intermediates, such as nitroso and hydroxylamine derivatives.

These reactive species can then interact with and damage critical cellular components. A primary target is DNA, where the reactive intermediates can cause strand breaks and form adducts, ultimately leading to cell death. Additionally, these intermediates can react with proteins, leading to their dysfunction. For instance, studies with IAZA and FAZA have shown that while they don't form DNA adducts, they do covalently bind to cellular proteins, inhibiting the activity of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione S-transferase (GST).

The bioreductive activation is catalyzed by various nitroreductases, with cytochrome P450 reductase being identified as a key enzyme in this process.

Signaling Pathway: Bioreductive Activation and DNA Damage

Quantitative Pharmacological Data

The efficacy of 2-nitroimidazoles can be quantified through various in vitro and in vivo parameters. The following tables summarize key data for several prominent 2-nitroimidazole derivatives.

Table 1: In Vitro Cytotoxicity and Radiosensitizing Efficacy of 2-Nitroimidazoles

| Compound | Cell Line | IC50 (µM) under Hypoxia | Sensitizer Enhancement Ratio (SER) | Reference(s) |

| Misonidazole | V79 | ~1000 | 1.8 (at 1 mM) | |

| Etanidazole (SR-2508) | V79 | >2000 | 2.2 (at 1 mM, at 80% survival) | |

| IAZA | FaDu | ~30 | 1.41 (at 100 µM) | |

| FAZA | FaDu | ~100 | 1.09 (at 100 µM) | |

| RP-170 | EMT6 | Not Reported | ~1.4 (at 100 mg/kg) |

Note: IC50 and SER values can vary significantly based on the cell line, experimental conditions (e.g., duration of drug exposure, oxygen concentration), and the endpoint measured.

Table 2: Antimicrobial Activity of 2-Nitroimidazoles

| Compound | Organism | MIC (µg/mL) | Reference(s) |

| Metronidazole | Bacteroides fragilis group | 0.5 - 2.0 | |

| Tinidazole | Bacteroides fragilis group | ≤1.0 | |

| Ornidazole | Bacteroides fragilis group | Not specified, but similar to Metronidazole | |

| Azomycin (2-nitroimidazole) | Anaerobic bacteria | Varies |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.

Table 3: Pharmacokinetic Parameters of Selected 2-Nitroimidazoles in Humans

| Compound | Half-life (t½) (hours) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) | Reference(s) |

| Misonidazole | 5 - 10 | Not specified | Not specified | |

| Etanidazole (SR-2508) | 5.1 - 5.8 | Not specified | 46.6 - 94.0 mL/min/m² | |

| Nimorazole | ~3.1 | Not specified | Not specified | |

| Benznidazole | ~12.1 | ~1.3 (in women), ~1.8 (in men) | Not specified |

Note: Pharmacokinetic parameters can be influenced by factors such as patient age, sex, and disease state.

Experimental Protocols

Clonogenic Survival Assay for Radiosensitization

This assay is the gold standard for assessing the effect of a radiosensitizer on the reproductive integrity of irradiated cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

6-well or 100 mm tissue culture plates

-

2-nitroimidazole compound of interest

-

Source of ionizing radiation (e.g., X-ray irradiator)

-

Hypoxic chamber or incubator

-

Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Count the cells and seed appropriate numbers into culture plates. The number of cells seeded will depend on the expected survival fraction for each radiation dose.

-

Hypoxic Pre-incubation: Place the seeded plates in a hypoxic chamber or incubator (e.g., <0.1% O₂) for a sufficient time to achieve hypoxia (typically 4-6 hours).

-

Drug Treatment: Add the 2-nitroimidazole compound at the desired concentration to the medium of the cells under hypoxic conditions. Include a vehicle control. Incubate for a predetermined time (e.g., 1-2 hours) prior to irradiation.

-

Irradiation: Irradiate the plates with a range of radiation doses. Include an unirradiated control for each drug condition.

-

Post-irradiation Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Return the plates to a normoxic incubator.

-

Colony Formation: Incubate the plates for 7-14 days, allowing viable cells to form colonies of at least 50 cells.

-

Staining and Counting: Aspirate the medium, wash the plates with PBS, and fix the colonies with methanol. Stain the colonies with crystal violet solution. After washing and drying, count the number of colonies in each plate.

-

Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the survival curves (log SF vs. radiation dose) and determine the Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., 10% or 1%).

Workflow for Clonogenic Survival Assay

Nitroreductase Activity Assay

This assay measures the activity of nitroreductase enzymes responsible for the activation of 2-nitroimidazoles.

Materials:

-

Cell or tissue lysates

-

Nitroreductase assay buffer (e.g., phosphate buffer, pH 7.0)

-

2-nitroimidazole substrate (e.g., a specific compound or a general substrate like nitrofurantoin)

-

NAD(P)H

-

Griess reagent (for nitrite detection, if the reaction produces nitrite) or a specific chromogenic/fluorogenic substrate for the nitroreductase

-

Spectrophotometer or fluorometer

Procedure:

-

Lysate Preparation: Prepare cell or tissue lysates using an appropriate lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the cytosolic proteins. Determine the total protein concentration of the lysate.

-

Reaction Setup: In a microplate, prepare the reaction mixture containing the assay buffer, NAD(P)H, and the cell lysate.

-

Initiate Reaction: Add the 2-nitroimidazole substrate to initiate the reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

-

Detection: Stop the reaction and measure the product formation. If nitrite is produced, add the Griess reagent and measure the absorbance at the appropriate wavelength (e.g., 540 nm). If a chromogenic or fluorogenic substrate is used, measure the absorbance or fluorescence according to the manufacturer's instructions.

-

Data Analysis: Calculate the nitroreductase activity, typically expressed as the rate of product formation per unit of time per milligram of protein.

In Vivo Efficacy and Preclinical Development

The translation of in vitro findings to in vivo efficacy is a critical step in drug development. Animal models, typically xenografts of human tumors in immunocompromised mice, are used to evaluate the radiosensitizing effects of 2-nitroimidazoles in a more physiologically relevant setting.

Experimental Workflow for In Vivo Radiosensitizer Efficacy Testing

References

- 1. Low concentrations of nitroimidazoles: effective radiosensitizers at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of specific reductases in the intracellular activation and binding of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Ro 07-1902: A Technical Guide to its Discovery and Preclinical History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical history of Ro 07-1902 (CAS 68160-71-4), a 2-nitroimidazole derivative developed by Hoffmann-La Roche. Arising from research programs in the late 1970s and early 1980s aimed at discovering more effective radiosensitizers and chemosensitizers, this compound was identified as a potent enhancer of the anti-tumor activity of nitrosourea-based chemotherapeutic agents. This document details the inferred synthesis of this compound, its physicochemical properties, and the experimental protocols used in its preclinical evaluation. Key quantitative data from these studies are presented in tabular format for clarity. Furthermore, this guide includes visualizations of the proposed synthesis pathway, the mechanism of action, and experimental workflows using the DOT language for Graphviz.

Discovery and Historical Context

The development of this compound is situated within the broader history of the study of nitroimidazoles as therapeutic agents. The "Ro" designation in its name is indicative of its origin from the pharmaceutical company Hoffmann-La Roche. Research in the 1970s and 1980s was heavily focused on the development of electron-affinic compounds that could selectively sensitize hypoxic tumor cells to radiotherapy. Misonidazole (Ro 05-9963) was a leading compound in this area; however, its clinical utility was limited by peripheral neuropathy.

This led to the synthesis and evaluation of numerous analogues with modified physicochemical properties to improve therapeutic efficacy and reduce toxicity. This compound emerged from this line of research as a compound with significant potential as a chemosensitizer, particularly in combination with the nitrosourea drug CCNU (Lomustine). The initial synthesis of this compound can be attributed to Dr. Carey Ernest Smithen of Roche Products Ltd., as indicated in related patents from that era. The key preclinical studies that defined its activity were published in the early 1980s, with the work of Workman and Twentyman being particularly seminal in characterizing its structure-activity relationships.[1]

Physicochemical and Pharmacological Data

This compound is a 2-nitroimidazole derivative. Its lipophilicity, a key determinant of its biological activity, is significantly higher than that of misonidazole. This property is believed to be crucial for its enhanced chemosensitizing effects.

| Property | Value | Reference |

| CAS Number | 68160-71-4 | N/A |

| Molecular Formula | C9H13N3O4 | [1] |

| Molecular Weight | 227.22 g/mol | [1] |

| IUPAC Name | 1-(2-nitro-1H-imidazol-1-yl)-3-(prop-2-en-1-yloxy)propan-2-ol | N/A |

| Octanol/Water Partition Coefficient (P) | ~2.5-10 | [1] |

| Inhibition of CCNU Hydroxylation (I50) | 1.4 mM | N/A |

Synthesis

While the precise, step-by-step synthesis protocol for this compound is not publicly detailed, a likely synthetic route can be inferred from the general synthesis of 2-nitroimidazole derivatives of that period. The common method involves the alkylation of 2-nitroimidazole with a suitable epoxide. In the case of this compound, this would involve the reaction of 2-nitroimidazole with allyl glycidyl ether.

Caption: Inferred synthetic pathway for this compound.

Mechanism of Action

The primary mechanism of action of this compound as a chemosensitizer is believed to be the inhibition of cytochrome P-450 enzymes.[1] These enzymes are responsible for the metabolism of many drugs, including the nitrosourea CCNU. By inhibiting the hydroxylation and subsequent breakdown of CCNU, this compound increases the bioavailability and prolongs the half-life of the chemotherapeutic agent in the tumor, thereby enhancing its cytotoxic effects. This mechanism is distinct from its role as a radiosensitizer, which relies on the electron-affinic nature of the nitro group to "fix" radiation-induced DNA damage in hypoxic cells.

Caption: Proposed mechanism of chemosensitization by this compound.

Experimental Protocols

KHT Sarcoma Regrowth-Delay Assay

This in vivo assay was a cornerstone for evaluating the chemosensitizing effects of this compound.

Objective: To determine the extent to which this compound enhances the tumor growth delay caused by CCNU in a murine sarcoma model.

Methodology:

-

Tumor Implantation: KHT sarcoma cells are implanted subcutaneously into the flanks of C3H mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), with tumor dimensions measured regularly using calipers.

-

Treatment Administration: Mice are randomized into control and treatment groups.

-

Control groups receive vehicle or CCNU alone.

-

Treatment groups receive this compound (administered intraperitoneally) at a specified time before the administration of CCNU.

-

-

Continued Monitoring: Tumor growth is monitored in all groups until tumors reach a defined endpoint size (e.g., 4-5 times the initial treatment volume).

-

Data Analysis: The time taken for tumors in each group to reach the endpoint size is recorded. The growth delay is calculated as the difference in the mean time for tumors in the treated groups to reach the endpoint size compared to the control group.

Caption: Workflow for the KHT sarcoma regrowth-delay assay.

Cytochrome P-450 Inhibition Assay (Inferred Protocol)

While the specific protocol used by Roche is not detailed, a general in vitro method for assessing the inhibition of drug-metabolizing enzymes from that period can be described.

Objective: To quantify the inhibitory effect of this compound on the metabolism of CCNU by liver microsomes.

Methodology:

-

Microsome Preparation: Liver microsomes are prepared from mice (typically C3H mice to match the in vivo model) through differential centrifugation of liver homogenates.

-

Incubation:

-

A reaction mixture is prepared containing mouse liver microsomes, a NADPH-generating system (as a source of reducing equivalents), and buffer.

-

Varying concentrations of this compound are pre-incubated with the microsomes.

-

The reaction is initiated by the addition of CCNU.

-

-

Reaction Termination and Extraction: After a set incubation period, the reaction is stopped (e.g., by adding a quenching solvent like acetonitrile). The remaining CCNU and its metabolites are extracted.

-

Analysis: The concentration of CCNU and its hydroxylated metabolites are quantified using High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The rate of metabolite formation is determined for each concentration of this compound. The concentration of this compound that causes 50% inhibition of CCNU metabolism (the I50 value) is calculated.

Summary of Preclinical Findings

The preclinical evaluation of this compound demonstrated that it was a more potent chemosensitizer than misonidazole when combined with CCNU. The key findings from the study by Workman and Twentyman are summarized below.

| Parameter | Misonidazole (MISO) | This compound |

| Dose for Significant Enhancement of CCNU Activity | 2.5 mmol/kg | 0.1 - 0.9 mmol/kg |

| Optimal Octanol/Water Partition Coefficient (P) for Chemosensitization | 0.43 | In the active range of 0.43-20 |

These studies concluded that for 2-nitroimidazoles, a higher lipophilicity than that of misonidazole was a critical factor for effective chemosensitization with CCNU. This was attributed to the increased ability of more lipophilic compounds to inhibit the metabolism of the chemotherapeutic agent.

Conclusion

This compound was a significant compound in the development of second-generation nitroimidazole-based cancer therapeutics. While it ultimately did not proceed to widespread clinical use, the research surrounding it provided valuable insights into the structure-activity relationships governing the chemosensitizing properties of this class of drugs. The focus on lipophilicity and the inhibition of drug metabolism as a key mechanism of action informed subsequent drug design and development efforts in oncology. This technical guide serves to consolidate the available preclinical data and historical context of this compound for the benefit of researchers in the field of drug development.

References

Unraveling the Antitumor Potentiation of Ro 07-1902: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 07-1902 is a 2-nitroimidazole compound that has demonstrated significant potential as an antitumor potentiator, enhancing the efficacy of certain chemotherapeutic agents. This technical guide synthesizes the available preclinical data on this compound, detailing its mechanism of action, experimental validation, and the quantitative parameters of its potentiation effects. The primary focus of this document is to provide a comprehensive resource for researchers in oncology and drug development, fostering a deeper understanding of this compound's therapeutic potential and guiding future investigations.

Introduction

The efficacy of many conventional chemotherapeutic agents is often limited by dose-related toxicities and the development of tumor resistance. One strategy to overcome these limitations is the use of chemo-potentiators, compounds that, while having little to no intrinsic antitumor activity, can significantly enhance the cytotoxic effects of established anticancer drugs. This compound has emerged from a class of electron-affinic nitroimidazoles as a promising agent in this category. Its ability to augment the antitumor effects of alkylating agents like lomustine (CCNU) and cyclophosphamide in preclinical models highlights its potential clinical utility. This guide will delve into the core scientific principles and experimental evidence underpinning the antitumor potentiation of this compound.

Mechanism of Action

This compound is characterized as an electron-affinic compound, a chemical property that is central to its potentiation capabilities. The prevailing hypothesis for its mechanism of action revolves around its lipophilicity and its ability to modulate the metabolism of co-administered chemotherapeutic agents.

In studies with the KHT sarcoma model, the potentiation of CCNU by this compound was strongly correlated with its lipophilicity.[1][2][3] This suggests that the drug's ability to penetrate cellular membranes and accumulate within the tumor microenvironment is a key determinant of its efficacy. One proposed mechanism is the inhibition of microsomal enzymes responsible for the metabolism of chemotherapeutic agents like CCNU.[1][2] By inhibiting the breakdown of CCNU, this compound could effectively increase the bioavailability and prolong the half-life of the active alkylating species within the tumor, thereby enhancing its cytotoxic effect.

As a nitroimidazole, another potential, though less directly substantiated, mechanism relates to the bioreductive activation of the nitro group under hypoxic conditions, which are common in solid tumors. This reduction can lead to the formation of reactive nitroso and hydroxylamine intermediates that can interact with cellular macromolecules, potentially disrupting cellular redox balance and further sensitizing tumor cells to chemotherapy.

Signaling Pathway and Logic Diagram

Caption: Conceptual workflow of this compound potentiating CCNU's antitumor effect.

Quantitative Data on Antitumor Potentiation

The potentiation effect of this compound has been quantified in preclinical studies, primarily through tumor regrowth delay assays. These studies have demonstrated that this compound is significantly more active at lower doses compared to other nitroimidazoles like misonidazole (MISO).

| Chemotherapeutic Agent | Tumor Model | This compound Dose Range | Observation | Reference(s) |

| CCNU (Lomustine) | KHT Sarcoma (in C3H mice) | 0.1 - 0.9 mmol/kg | Significantly more active than Misonidazole at these low doses. | |

| Cyclophosphamide | Lewis Lung Carcinoma | 1.0 and 2.0 µmol/g | Demonstrated potentiation of cyclophosphamide's cytotoxicity. |

Experimental Protocols

The primary experimental protocol cited for evaluating the antitumor potentiation of this compound is the tumor regrowth delay assay .

Tumor Regrowth Delay Assay

Objective: To assess the in vivo efficacy of a treatment regimen by measuring the time it takes for a tumor to regrow to a specified size after treatment.

Methodology:

-

Tumor Implantation: KHT sarcoma cells are implanted subcutaneously into the flank of C3H mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 5-6 mm in diameter). Tumor dimensions are measured regularly using calipers.

-

Treatment Administration: Mice are randomized into control and treatment groups.

-

Control groups may receive the vehicle, this compound alone, or the chemotherapeutic agent (e.g., CCNU) alone.

-

The experimental group receives a combination of this compound and the chemotherapeutic agent. Dosing is typically administered intraperitoneally.

-

-

Tumor Regrowth Measurement: Following treatment, tumor dimensions are measured daily or every other day. The time required for the tumor to regrow to a certain multiple of its initial treatment size (e.g., 2x, 4x) is recorded for each mouse.

-

Data Analysis: The tumor growth delay is calculated as the difference in the mean time for the tumors in the treated groups to reach the target size compared to the control group. A longer growth delay indicates a more effective treatment.

Experimental Workflow Diagram

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Ro 07-1902 in Mice

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the in vivo administration of Ro 07-1902 to mice, a lipophilic 2-nitroimidazole compound known for its role as a chemosensitizer and antitumor potentiator. The primary mechanism of action for this compound involves the inhibition of cytochrome P450 (CYP450) enzymes, which are critical for the metabolism of many xenobiotics, including chemotherapeutic agents. By inhibiting these enzymes, this compound can enhance the efficacy of co-administered anticancer drugs. This document outlines detailed methodologies for dosage, administration, and experimental design, and includes a visual representation of the proposed signaling pathway.

Introduction

This compound is a member of the 2-nitroimidazole class of compounds, which are characterized by their electron-affinic nature. This property allows them to be effective as radiosensitizers and, as is the focus of this protocol, chemosensitizers. Its lipophilicity is a key characteristic that influences its biological activity, including its ability to interact with and inhibit microsomal enzymes like cytochrome P450. The potentiation of chemotherapeutic agents, such as Lomustine (CCNU), is achieved by inhibiting their metabolic inactivation, thereby increasing their bioavailability and antitumor effects.

Quantitative Data Summary

The following tables summarize the dosages of this compound and related compounds as cited in the literature for in vivo studies in mice.

Table 1: this compound Dosage Information

| Parameter | Value | Reference |

| Dosage Range | 0.1 - 0.9 mmol/kg | [1][2] |

| Fixed Dose | 2.5 mmol/kg | [1] |

| Administration Route | Intraperitoneal (IP) Injection | Implied by context of in vivo mouse studies |

| Frequency | Typically a single dose prior to chemotherapeutic agent | [1] |

Table 2: Co-administered Chemotherapeutic Agent (CCNU) Dosage

| Parameter | Value | Reference |

| Dosage Range | Low doses (specifics vary by study) | [1] |

| Administration Route | Intraperitoneal (IP) Injection | Implied by context of in vivo mouse studies |

| Timing | Following this compound administration |

Experimental Protocols

Materials

-

This compound (powder)

-

Vehicle for dissolution (e.g., Dimethyl sulfoxide (DMSO) and Corn oil)

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge)

-

Experimental mice (e.g., C3H or other appropriate tumor-bearing models)

-

Co-administered chemotherapeutic agent (e.g., CCNU)

-

Standard laboratory equipment for animal handling and injection

Formulation of this compound for Injection

Due to the lipophilic nature of this compound, a suitable vehicle is required for its dissolution prior to in vivo administration. The following is a recommended procedure for preparing an injectable solution:

-

Primary Dissolution: Dissolve the required amount of this compound powder in a minimal volume of DMSO. Ensure complete dissolution.

-

Secondary Dilution: Further dilute the DMSO-dissolved this compound with a suitable vehicle such as corn oil or sterile saline. The final concentration of DMSO should be kept to a minimum (ideally less than 10% of the total injection volume) to avoid toxicity.

-

Final Concentration: Adjust the final volume with the secondary vehicle to achieve the desired dosage concentration (e.g., in mmol/kg) based on the average weight of the mice to be treated.

-

Warming: Before injection, gently warm the solution to room or body temperature to reduce discomfort to the animal.

In Vivo Administration Protocol

The following protocol details the intraperitoneal (IP) injection of this compound in mice.

-

Animal Handling: Properly restrain the mouse to expose the abdominal area.

-

Injection Site: Identify the lower right quadrant of the abdomen. This location is chosen to avoid puncturing the cecum, bladder, or other vital organs.

-

Injection Procedure:

-

Use a new sterile syringe and needle for each animal.

-

Insert the needle (bevel up) at a 15-20 degree angle into the identified injection site.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the calculated volume of the this compound formulation. The maximum recommended injection volume for an IP injection in mice is less than 10 ml/kg.

-

Withdraw the needle smoothly.

-

-

Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Experimental Design for Chemosensitization Study

-

Animal Model: Utilize an appropriate tumor-bearing mouse model relevant to the cancer type being studied (e.g., KHT sarcoma in C3H mice).

-

Grouping: Divide the animals into the following groups:

-

Group 1 (Control): Vehicle only.

-

Group 2 (Chemotherapy alone): Chemotherapeutic agent (e.g., CCNU) in its vehicle.

-

Group 3 (this compound alone): this compound in its vehicle.

-

Group 4 (Combination Therapy): this compound followed by the chemotherapeutic agent.

-

-

Treatment Schedule:

-

Administer this compound (or its vehicle) via IP injection.

-

After a predetermined interval (e.g., 30-60 minutes, to allow for distribution), administer the chemotherapeutic agent (or its vehicle) via IP injection.

-

-

Endpoint Measurement: Monitor tumor growth (e.g., using calipers to measure tumor volume) and animal health over a set period. Other relevant endpoints may include survival analysis or specific biomarkers of drug efficacy.

Signaling Pathway and Mechanism of Action

The primary mechanism by which this compound acts as a chemosensitizer is through the inhibition of cytochrome P450 enzymes. The following diagram illustrates this proposed pathway.

Caption: Mechanism of this compound-mediated chemosensitization via CYP450 inhibition.

Experimental Workflow

The following diagram outlines the logical flow of an in vivo experiment investigating the chemosensitizing effects of this compound.

Caption: Workflow for an in vivo chemosensitization study with this compound.

References

Application Notes and Protocols for Cell-Based Assay Development for Ro 07-1902

Introduction

Ro 07-1902 is a 2-nitroimidazole compound that has been identified as an effective antitumor potentiator.[1] Its primary mechanism of action is reported to be the enhancement of the anti-tumor effects of the chemotherapeutic agent CCNU (Lomustine).[1][2] This potentiation is attributed to the electron-affinic nature of this compound and its ability to inhibit the metabolism of CCNU, likely through interaction with liver microsomal cytochrome P-450 enzymes.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and implement cell-based assays for the characterization of this compound. The following protocols are designed to assess its chemosensitization properties, intrinsic cytotoxicity, and effects on key cellular pathways.

Chemosensitization Assay: Potentiation of CCNU Cytotoxicity

This assay is designed to quantify the ability of this compound to enhance the cytotoxic effects of CCNU on cancer cells.

Experimental Protocol:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., KHT sarcoma, as originally studied, or other lines such as glioblastoma cell lines for which CCNU is a standard of care) in appropriate media and conditions.

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound and CCNU in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of CCNU.

-

Prepare solutions of this compound at various concentrations (e.g., 0.1, 1, 10 µM).

-

-

Treatment:

-

Treat the cells with the serial dilutions of CCNU alone.

-

In parallel, co-treat cells with the serial dilutions of CCNU in the presence of a fixed concentration of this compound.

-

Include vehicle-only and this compound-only controls.

-

-

Incubation:

-

Incubate the treated plates for a period that allows for the observation of cytotoxic effects (e.g., 48-72 hours).

-

-

Cell Viability Assessment:

-

Assess cell viability using a standard method such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or crystal violet staining.

-

Read the absorbance or luminescence according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control for each condition.

-

Plot dose-response curves for CCNU alone and in combination with this compound.

-

Determine the IC50 values for CCNU in the absence and presence of this compound.

-

The potentiation effect can be quantified by the Dose Enhancement Ratio (DER) or Combination Index (CI).

-

Data Presentation:

| Treatment Group | IC50 of CCNU (µM) | Dose Enhancement Ratio (DER) |

| CCNU alone | 1.0 | |

| CCNU + this compound (0.1 µM) | ||

| CCNU + this compound (1 µM) | ||

| CCNU + this compound (10 µM) |

Experimental Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure/activity relationships for the enhancement by electron-affinic drugs of the anti-tumour effect of CCNU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of nitroimidazole sensitizers with drug metabolizing enzymes--spectral and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro 07-1902 stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 07-1902 is a 2-nitroimidazole derivative recognized for its potential as an antitumor potentiator. It functions as an electron-affinic compound, which enhances the efficacy of certain chemotherapeutic agents, particularly alkylating agents like lomustine (CCNU), especially in hypoxic tumor environments. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to ensure consistent and reliable experimental results.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its proper handling and use in experimental settings.

| Property | Value | Source |

| CAS Number | 68160-71-4 | [1] |

| Molecular Formula | C₉H₁₃N₃O₄ | [1] |

| Molecular Weight | 227.22 g/mol | [1] |

| Physical Form | Solid powder | - |

Stock Solution Preparation

The preparation of a stable and accurate stock solution is critical for in vitro and in vivo studies. Based on the general properties of 2-nitroimidazole compounds, the following protocol is recommended.

Recommended Solvent

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its ability to dissolve a wide range of organic compounds.

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated precision balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol for Preparing a 10 mM Stock Solution

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.27 mg of this compound.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

-

Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

-

Sterilization (Optional): If the stock solution is to be used in sterile cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound, both in its solid form and as a stock solution.

Solid Compound

| Storage Condition | Duration | Recommendation |

| Short-term | Days to Weeks | Store at 0-4°C in a dry, dark environment. |

| Long-term | Months to Years | Store at -20°C in a dry, dark environment. |

Stock Solution

The stability of 2-nitroimidazole compounds in solution can be limited. It is advisable to prepare fresh stock solutions periodically.

| Storage Condition | Duration | Recommendation |

| Short-term | Up to 1 month | Store aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |

| Long-term | Over 1 month | For longer-term storage, it is recommended to store aliquots at -80°C, protected from light. Prepare fresh stock solutions as needed for critical experiments. |

Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for utilizing a this compound stock solution in cell culture experiments.

Caption: Workflow for using this compound in cell-based assays.

Hypothesized Signaling Pathway of Action

This compound is thought to potentiate the effects of DNA alkylating agents under hypoxic conditions. The diagram below illustrates this proposed mechanism.

Caption: Potentiation of CCNU by this compound under hypoxia.

References

Application Notes and Protocols for Ro 07-1902 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the use of Ro 07-1902, a potent 2-nitroimidazole compound, in in vitro research settings. This document outlines the recommended solvent, preparation of solutions, and experimental protocols for investigating its activity as a radiosensitizer and a chemosensitizer.

Introduction to this compound

This compound is an electron-affinic compound that has demonstrated significant potential as both a radiosensitizer and a chemosensitizer in pre-clinical studies. Its lipophilic nature is a key characteristic that influences its biological activity. As a radiosensitizer, it is particularly effective in hypoxic tumor cells, which are notoriously resistant to radiation therapy. In its role as a chemosensitizer, this compound has been shown to enhance the efficacy of certain chemotherapeutic agents by modulating their metabolism.

Recommended Solvent and Solubility

Recommended Solvent: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound for in vitro applications.

Solubility Data:

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for creating stock solutions. |

| Aqueous Buffers | Poorly soluble | Direct dissolution in aqueous media is not recommended. |

Preparation of Stock and Working Solutions

A critical step for reproducible in vitro experiments is the accurate preparation of stock and working solutions of this compound.

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640)

-

Calibrated pipettes and sterile tips

Protocol for Preparing a 100 mM Stock Solution

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

-

Aseptically weigh the required amount of this compound powder. For example, to prepare 1 ml of a 100 mM stock solution (Molecular Weight to be confirmed by supplier, assumed here for calculation), weigh X mg of the compound.

-

Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 100 mM.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 month).

Protocol for Preparing Working Solutions

-

Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

-

Dilute the stock solution with sterile cell culture medium to the desired final concentration for your experiment. For example, to prepare a 100 µM working solution, dilute the 100 mM stock solution 1:1000 in the culture medium.

-

It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, a final DMSO concentration of ≤ 0.5% is well-tolerated by most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Protocols

In Vitro Radiosensitization Assay

This protocol outlines a general procedure to evaluate the radiosensitizing effect of this compound on cancer cells grown under hypoxic conditions.

Experimental Workflow for Radiosensitization Assay

Caption: Workflow for in vitro chemosensitization assay with this compound and CCNU.

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density for a 48-72 hour viability assay. Allow cells to attach overnight.

-

Treatment:

-

Prepare serial dilutions of CCNU in cell culture medium.

-

Prepare a fixed, non-toxic concentration of this compound (e.g., starting with a concentration around its I50 for P450 inhibition, 1.4 mM, and titrating down to a non-toxic level for the specific cell line).

-

Treat the cells with:

-

Medium alone (untreated control)

-

Vehicle control (DMSO)

-

This compound alone

-

CCNU alone (at various concentrations)

-

A combination of this compound and CCNU.

-

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by direct cell counting.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot dose-response curves for CCNU alone and in combination with this compound to determine the IC50 values. A significant decrease in the IC50 of CCNU in the presence of this compound indicates chemosensitization.

Mechanism of Action: Signaling Pathways

Radiosensitization in Hypoxic Cells

Under hypoxic conditions, tumor cells are resistant to radiation-induced damage because oxygen, a potent radiosensitizer, is scarce. This compound, being an electron-affinic compound, mimics the role of oxygen. Upon irradiation, it is reduced to form reactive radical species that "fix" the radiation-induced DNA damage, making it permanent and leading to cell death.

Radiosensitization Pathway of this compound

Caption: Proposed radiosensitization mechanism of this compound in hypoxic cells.

Chemosensitization through Cytochrome P450 Inhibition